2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol
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Overview
Description
2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol typically involves the condensation of 2-hydroxy-5-propylbenzaldehyde with 4,6-diiodophenol in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-hydroxy-5-propylbenzaldehyde} + \text{4,6-diiodophenol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The diiodophenol moiety can undergo halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen substitution can be carried out using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol involves its interaction with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diiodophenol moiety can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}-4,6-diiodophenol
- 2-{(E)-[(2-hydroxy-5-ethylphenyl)imino]methyl}-4,6-diiodophenol
Uniqueness
2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This compound’s specific structure allows for distinct interactions and applications compared to its methyl and ethyl analogs.
Properties
CAS No. |
5533-75-5 |
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Molecular Formula |
C16H15I2NO2 |
Molecular Weight |
507.10 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-propylphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C16H15I2NO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(17)8-13(18)16(11)21/h4-9,20-21H,2-3H2,1H3 |
InChI Key |
FTZRKSBCRGSGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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